molecular formula C11H22O2 B1197341 Propyl octanoate CAS No. 624-13-5

Propyl octanoate

Cat. No.: B1197341
CAS No.: 624-13-5
M. Wt: 186.29 g/mol
InChI Key: IDHBLVYDNJDWNO-UHFFFAOYSA-N
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Description

Propyl octanoate, also known as octanoic acid propyl ester, is an ester compound with the molecular formula C11H22O2. It is formed by the esterification of octanoic acid (caprylic acid) with propanol. This compound is known for its pleasant fruity odor and is commonly used in the flavor and fragrance industry .

Mechanism of Action

Target of Action

Propyl octanoate, also known as propyl caprylate, is a type of ester that is commonly used in the flavor and fragrance industry . The primary targets of this compound are olfactory receptors, which are responsible for the sense of smell. The compound interacts with these receptors to produce a coconut-like odor .

Mode of Action

The interaction between this compound and its targets is primarily based on the principle of lock and key. The molecular structure of this compound fits into the specific shape of the olfactory receptors, triggering a signal that is interpreted by the brain as a particular smell .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other volatile compounds can affect the perception of its smell. Additionally, factors such as temperature and pH could potentially influence the stability and efficacy of this compound .

Biochemical Analysis

Biochemical Properties

Propyl octanoate plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with enzymes such as lipases, which catalyze the hydrolysis of ester bonds in lipids . This interaction is crucial for the breakdown and utilization of fatty acids in metabolic processes. This compound also interacts with proteins involved in lipid transport and storage, influencing the distribution and availability of fatty acids within cells .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating lipid metabolism, which is essential for maintaining cellular energy balance and membrane integrity . Additionally, this compound impacts cell signaling pathways related to lipid metabolism and energy homeostasis. It can alter gene expression patterns, particularly those involved in lipid synthesis and degradation, thereby affecting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with specific biomolecules. It binds to and activates peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression related to lipid metabolism . This activation leads to changes in the expression of genes involved in fatty acid oxidation and lipid storage. This compound also inhibits certain enzymes, such as acetyl-CoA carboxylase, which plays a role in fatty acid synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but may degrade under extreme temperatures or prolonged exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular lipid metabolism, with potential implications for energy balance and metabolic health .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance lipid metabolism and improve energy utilization . At high doses, this compound may exhibit toxic effects, including liver damage and disruptions in lipid homeostasis . These threshold effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to lipid metabolism. It undergoes β-oxidation in the mitochondria, leading to the production of acetyl-CoA, which enters the citric acid cycle for energy production . Enzymes such as carnitine palmitoyltransferase I (CPT-I) play a role in transporting this compound into the mitochondria for oxidation . This process affects metabolic flux and the levels of various metabolites within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by lipid transport proteins, such as fatty acid-binding proteins (FABPs) . These proteins facilitate the movement of this compound to specific cellular compartments where it can exert its metabolic effects. The compound’s localization and accumulation are influenced by its interactions with these transporters and binding proteins .

Subcellular Localization

This compound is primarily localized in the mitochondria, where it undergoes β-oxidation . This subcellular localization is crucial for its role in energy production and lipid metabolism. The compound may also be found in other organelles, such as the endoplasmic reticulum, where it can influence lipid synthesis and storage . Targeting signals and post-translational modifications help direct this compound to these specific compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyl octanoate is typically synthesized through the esterification reaction between octanoic acid and propanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure the removal of water formed during the reaction. The general reaction is as follows:

C7H15COOH+C3H7OHC7H15COOC3H7+H2O\text{C}_7\text{H}_{15}\text{COOH} + \text{C}_3\text{H}_7\text{OH} \rightarrow \text{C}_7\text{H}_{15}\text{COO}\text{C}_3\text{H}_7 + \text{H}_2\text{O} C7​H15​COOH+C3​H7​OH→C7​H15​COOC3​H7​+H2​O

Industrial Production Methods: In an industrial setting, the esterification process is often carried out in large reactors with continuous removal of water to drive the reaction to completion. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common. The product is then purified through distillation to obtain high-purity this compound .

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of a strong acid or base to yield octanoic acid and propanol.

    Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester and alcohol.

    Reduction: this compound can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

Major Products Formed:

    Hydrolysis: Octanoic acid and propanol.

    Transesterification: A different ester and alcohol.

    Reduction: Octanol and propanol.

Scientific Research Applications

Propyl octanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

    Biology: Investigated for its role in metabolic pathways involving fatty acid esters.

    Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.

    Industry: Widely used in the flavor and fragrance industry for its fruity aroma.

Comparison with Similar Compounds

    Ethyl octanoate: Similar ester formed from octanoic acid and ethanol. It also has a fruity odor but differs in its alcohol component.

    Butyl octanoate: Formed from octanoic acid and butanol. It has a higher molecular weight and different physical properties.

    Methyl octanoate: Formed from octanoic acid and methanol. It is smaller in size and has different solubility characteristics.

Uniqueness of Propyl Octanoate: this compound is unique due to its specific combination of octanoic acid and propanol, which gives it distinct physical and chemical properties. Its moderate chain length and lipophilic nature make it particularly useful in applications requiring a balance between hydrophobicity and volatility .

Properties

IUPAC Name

propyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H22O2/c1-3-5-6-7-8-9-11(12)13-10-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHBLVYDNJDWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060782
Record name Propyl octanoate
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Molecular Weight

186.29 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

624-13-5
Record name Propyl octanoate
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Record name Propyl octanoate
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Record name Octanoic acid, propyl ester
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Record name Octanoic acid, propyl ester
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Record name Propyl octanoate
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Record name Propyl octanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of propyl octanoate in fruit flavor and aroma?

A1: this compound, an ester, significantly contributes to the fruity and floral aromas found in various fruits, particularly blueberries. Research has shown that co-fermenting blueberries with ester-producing yeasts like Candida glabrata can significantly increase this compound levels, enhancing the wine's flavor profile []. Similarly, it is a key aroma component in Glehnia littoralis, contributing to its unique scent [, ].

Q2: How does the structure of this compound relate to its olfactory perception in insects?

A2: Studies on the apple maggot fly (Rhagoletis pomonella) reveal a fascinating link between the structure of this compound and insect olfaction. This insect exhibits a high degree of specificity in its response to this ester. Behavioral assays showed the highest activity with esters possessing a straight chain of 10-11 carbons, with the acid portion containing 6-8 carbons and the alcohol portion containing 3-5 carbons. This specificity suggests that this compound, fitting this structural profile, likely plays a role in the insect's ability to locate host fruits [].

Q3: What is the molecular formula and weight of this compound?

A3: this compound (also known as propyl caprylate) has the molecular formula C11H22O2 and a molecular weight of 186.29 g/mol.

Q4: Can you elaborate on the production of this compound during alcoholic fermentation?

A4: this compound is formed as a byproduct during alcoholic fermentation, primarily from the metabolism of long-chain fatty acids by yeast. Its presence is particularly notable in aged beverages like Cognac brandies, where its concentration increases over time, contributing to the characteristic "rancio charentais" aroma []. This highlights the role of this compound in the complex aging process of alcoholic beverages.

Q5: Are there any known applications of this compound in pharmaceutical research?

A5: While this compound is primarily known for its flavor and fragrance applications, research indicates potential uses in pharmaceuticals. One area of interest is its use in formulating (2R)-2-propyloctanoic acid, a compound with potential for treating neurodegenerative diseases. This compound can act as an intermediate in the synthesis of this optically active compound, leading to a more efficient production process [].

Q6: Is there any research on the stability of this compound under different conditions?

A6: While the provided abstracts don't delve into the specific stability parameters of this compound, it's important to consider its ester functionality. Esters are generally susceptible to hydrolysis, particularly in the presence of acids or bases. This would be a crucial factor to consider when formulating this compound in various applications, necessitating strategies to enhance its stability.

Q7: What analytical techniques are commonly used to identify and quantify this compound?

A7: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for analyzing this compound. This method enables the separation and identification of volatile compounds based on their mass-to-charge ratios, providing both qualitative and quantitative data [, , ]. Headspace solid-phase microextraction (HS-SPME) is often employed as a sample preparation technique prior to GC-MS analysis, allowing for the selective extraction of volatile compounds like this compound from complex matrices [].

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